Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through a series of halogenation and substitution reactions.
Thiazole Ring Formation: The pyridine intermediate is then reacted with thioamide derivatives under specific conditions to form the thiazole ring.
Esterification: The final step involves esterification of the thiazole carboxylic acid with ethanol to yield the ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the thiazole ring.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in its biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
- Fluopyram : A fungicide with a similar pyridine structure.
- Haloxyfop-P-methyl : An herbicide with a trifluoromethyl group.
Uniqueness
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate is unique due to the combination of its pyridine and thiazole rings, along with the specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c1-2-20-11(19)8-5-21-10(18-8)9-7(13)3-6(4-17-9)12(14,15)16/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQOUCUXGSNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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